Another reported method includes the use of enantioselective catalysis to construct the α-oxy acid precursor, followed by selective deprotection and cyclization steps to form the final product. This approach emphasizes the importance of maintaining stereochemical integrity throughout the synthesis process .
Structure and Data
Ent-Verticilide has a complex molecular structure characterized by a 24-membered cyclic framework composed of alternating amino acid residues and ester linkages. The molecular formula is C₄₃H₆₃N₇O₉, with a molecular weight of approximately 853.6 g/mol. The structural features include multiple methylated amides that are critical for its biological activity, particularly in binding to the RyR2 channel .
Reactions and Technical Details
Ent-Verticilide primarily functions as an inhibitor of RyR2-mediated calcium release. The mechanism involves binding to specific sites on the receptor, leading to reduced calcium ion flux. Studies have demonstrated that modifications to the N-methyl groups in ent-verticilide can significantly affect its inhibitory potency, indicating that structural alterations can modulate its interaction with RyR2 . Additionally, synthetic analogs have been developed to explore structure-activity relationships further, revealing insights into optimal binding configurations.
Process and Data
The mechanism of action for ent-verticilide centers on its ability to inhibit calcium release through RyR2 channels in cardiac myocytes. Binding studies indicate that ent-verticilide competes with ryanodine for binding sites on RyR2, effectively blocking calcium leakage that can lead to arrhythmias. This competitive inhibition is quantified using assays such as [3H]ryanodine binding assays, which measure channel opening in isolated cardiac sarcoplasmic reticulum .
Physical and Chemical Properties
Ent-Verticilide is a white to off-white solid with moderate solubility in organic solvents such as dimethyl sulfoxide and acetonitrile. Its melting point has not been extensively documented, but it is stable under standard laboratory conditions. The compound exhibits significant stability in biological matrices, as evidenced by pharmacokinetic studies showing its persistence in plasma over time .
Chemical properties include its reactivity as an electrophile due to the presence of ester bonds, which can participate in further chemical modifications or conjugations for enhanced therapeutic efficacy or imaging applications.
Scientific Uses
Ent-Verticilide is primarily investigated for its potential applications in treating cardiac arrhythmias due to its selective inhibition of RyR2 channels. Its unique structure allows for further exploration into analogs that may enhance therapeutic effects or reduce side effects associated with traditional antiarrhythmic drugs . Additionally, research into its mechanism has implications for understanding calcium signaling pathways in cardiac physiology and pathology.
Moreover, ent-verticilide's structural characteristics make it a candidate for development into fluorescent probes for studying RyR2 dynamics in live cells, potentially advancing our understanding of cardiac function at a molecular level .
ent-Verticilide represents a rare case of enantiomeric inversion conferring biological activity. Unlike its natural counterpart (nat-(-)-verticilide), which shows negligible RyR2 affinity, ent-(+)-verticilide exhibits potent inhibitory effects due to reversed stereochemistry at critical residues [2] [8]. The natural verticilide contains L-alanine and D-α-hydroxyheptanoic acid units, whereas ent-verticilide is synthesized with D-alanine and L-α-hydroxyheptanoic acid [8]. This inversion creates a distinct three-dimensional topology that enables selective interaction with RyR2’s allosteric sites.
Plasma stability studies highlight the pharmacological relevance of this stereochemical distinction: nat-verticilide undergoes >95% degradation within 5 minutes in murine plasma, while ent-verticilide retains >99% integrity over 6 hours under identical conditions [2] [8]. The unnatural enantiomer’s stability is attributed to resistance to esterase-mediated hydrolysis, a direct consequence of its inverted chiral centers.
Table 1: Stereochemical and Functional Comparison of Verticilide Enantiomers
Property | nat-(-)-Verticilide | ent-(+)-Verticilide |
---|---|---|
Configuration | L-Ala / D-Hha⁺ | D-Ala / L-Hha⁺ |
RyR2 Inhibition (IC₅₀) | >100 µM (inactive) | 312 nM |
Plasma Half-life | <5 minutes | ~6.5 hours |
Antiarrhythmic Efficacy | None observed | 93.5% arrhythmia suppression |
⁺Hha: α-hydroxyheptanoic acidSources: [2] [7] [8]
ent-Verticilide belongs to the cyclooligomeric depsipeptide (COD) family, characterized by alternating ester (-COO-) and amide (-CONR-) linkages forming a macrocyclic scaffold. Its 24-membered ring comprises four repeating units of D-alanine and L-α-hydroxyheptanoic acid, creating a C₂-symmetric structure [4] [8]. The side chains—methyl groups from alanine and pentyl groups from hydroxyheptanoate—adopt a spatially ordered arrangement, generating distinct hydrophobic and polar faces critical for membrane penetration and target engagement [8] [9].
Oligomeric variants demonstrate ring size-dependent activity. ent-Verticilide B1 (ent-B1), an 18-membered analog, retains RyR2 affinity but exhibits reduced maximal inhibition (50% vs. 93.5%) compared to the 24-membered parent compound [3] [5]. This size reduction alters the dihedral angles between residues, constraining conformational flexibility and weakening inter-subunit cooperativity during channel blockade [5].
Table 2: Structural and Pharmacological Properties of ent-Verticilide Oligomers
Parameter | 24-Membered ent-Verticilide | 18-Membered ent-B1 |
---|---|---|
Molecular Weight | 853.09 g/mol | 639.8 g/mol |
Backbone Units | 4 × (D-Ala + L-Hha⁺) | 3 × (D-Ala + L-Hha⁺) |
RyR2 Inhibition Efficacy | 93.5% | 48% |
IC₅₀ (Ca²⁺ Spark Assay) | 266 nM | 1.2 µM |
⁺Hha: α-hydroxyheptanoic acidSources: [3] [5] [7]
SAR studies reveal stringent requirements for antiarrhythmic activity:
Table 3: Key Structure-Activity Relationships in ent-Verticilide Derivatives
Modification | Structural Change | Impact on RyR2 Activity | Pharmacological Consequence |
---|---|---|---|
Ring Contraction | 24 → 18-membered ring | ↓ Maximal inhibition by 45% | Partial efficacy in arrhythmia models |
N-De-methylation | N-Me → N-H | Complete loss of activity | Undetectable cellular uptake |
Alkyl Truncation | C₅H₁₁ → C₃H₇ in Hha units | ↑ IC₅₀ to >1 µM | Reduced in vivo potency |
D-Ala → D-Pro | Methyl → pyrrolidine | ↑ Binding affinity 2.5-fold | Prolonged plasma half-life |
Total synthesis of ent-verticilide employs both linear and convergent strategies to address challenges in macrocyclization:
The convergent approach cyclizes dimeric segments followed by dimer coupling, improving scalability but reducing overall yield (32% vs. 45% for linear) due to epimerization risks [8]. ent-B1 synthesis mirrors this process but uses trimeric oligomerization, requiring modified protecting groups (Alloc instead of Cbz) for selective deprotection [5].
Table 4: Comparative Synthesis Routes for ent-Verticilide Scaffolds
Method | Key Steps | Yield (24-Membered) | Advantages/Limitations |
---|---|---|---|
Linear Assembly | Sequential coupling → Mitsunobu cyclization | 45% overall | Fewer epimerization steps; Lower scalability |
Convergent Synthesis | Dimer cyclization → Dimer coupling | 32% overall | Higher impurity profile; Scalable to >10g |
ent-B1 Synthesis | Trimer cyclization | 28% overall | Requires Alloc protection; Faster kinetics |
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6